Decamethylruthenocene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

分子式 |

C20H30Ru |

|---|---|

分子量 |

371.5 g/mol |

IUPAC 名称 |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+) |

InChI |

InChI=1S/2C10H15.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChI 键 |

FASACKQUUCTDAW-UHFFFAOYSA-N |

规范 SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ru+2] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Decamethylruthenocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

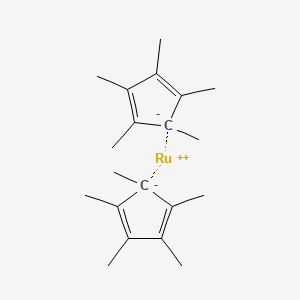

Decamethylruthenocene, [Ru(η⁵-C₅(CH₃)₅)₂], is a prominent organometallic compound belonging to the metallocene family. Its unique structure, featuring a ruthenium atom sandwiched between two parallel pentamethylcyclopentadienyl ligands, imparts it with remarkable stability and reactivity, making it a subject of considerable interest in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers a reliable resource for its preparation and analysis. The document outlines a well-established synthetic protocol, presents key analytical data in structured tables, and illustrates the synthetic workflow and molecular structure through detailed diagrams.

Synthesis of this compound

A robust and high-yield synthesis of this compound involves the reaction of hydrated ruthenium(III) chloride with pentamethylcyclopentadiene in an alcoholic solvent. This method, adapted from established literature procedures, provides a reliable route to obtaining the target compound in good purity and yield.

Experimental Protocol

Materials:

-

Hydrated Ruthenium(III) chloride (RuCl₃·nH₂O)

-

Pentamethylcyclopentadiene (C₅(CH₃)₅H)

-

Ethanol (absolute)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line or glovebox equipment

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Sublimation apparatus

-

Chromatography column

-

Alumina (activated, neutral)

-

Hexane or pentane (for chromatography)

Procedure:

-

A reaction flask equipped with a reflux condenser and a magnetic stir bar is charged with hydrated ruthenium(III) chloride and an excess of pentamethylcyclopentadiene.

-

Absolute ethanol is added as the solvent.

-

The reaction mixture is thoroughly degassed and placed under an inert atmosphere of nitrogen or argon.

-

The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by a color change.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid residue is purified by sublimation under vacuum. This step effectively removes volatile impurities.

-

For further purification, the sublimate can be dissolved in a minimal amount of a non-polar solvent like hexane or pentane and passed through a short column of activated neutral alumina.

-

The solvent is evaporated from the eluate to yield pure, crystalline this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The high symmetry of the molecule leads to simple and informative spectra.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~1.85 | Singlet | Methyl protons (-CH₃) |

| ¹³C | CDCl₃ | ~12 | Singlet | Methyl carbons (-C H₃) |

| ¹³C | CDCl₃ | ~90 | Singlet | Cyclopentadienyl carbons (C ₅) |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) is a common technique.

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 372 | High | [M]⁺ (Molecular ion, based on ¹⁰²Ru) |

| 237 | Moderate | [M - C₅(CH₃)₅]⁺ (Loss of one Cp* ligand) |

| 135 | Moderate | [C₅(CH₃)₅]⁺ (Pentamethylcyclopentadienyl cation) |

Note: The isotopic pattern of Ruthenium will be reflected in the mass spectrum.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which can be compared to the theoretical values to assess purity.

Table 3: Elemental Analysis Data for this compound (C₂₀H₃₀Ru)

| Element | Theoretical (%) | Experimental (%) |

| Carbon | 64.66 | Found: ~64.7 |

| Hydrogen | 8.14 | Found: ~8.2 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. This compound crystallizes with the two pentamethylcyclopentadienyl rings in a staggered conformation.

Table 4: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 11.35 |

| b (Å) | 13.98 |

| c (Å) | 12.01 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Ru-C (avg. Å) | ~2.18 |

| C-C (ring avg. Å) | ~1.43 |

| C-C (methyl avg. Å) | ~1.51 |

Note: Crystallographic data can show minor variations depending on the specific crystal and data collection conditions.

Conclusion

This technical guide provides a comprehensive and detailed overview of the synthesis and characterization of this compound. The provided experimental protocol is a reliable method for obtaining this important organometallic compound. The tabulated analytical data serve as a valuable reference for researchers to confirm the identity and purity of their synthesized material. The inclusion of diagrams for the synthetic workflow and molecular structure aids in the visualization and understanding of the key concepts. This guide is intended to be a valuable resource for scientists and professionals working in fields where this compound and its derivatives are of interest.

physical and chemical properties of decamethylruthenocene

For Researchers, Scientists, and Drug Development Professionals

Decamethylruthenocene, [Ru(C₅(CH₃)₅)₂] or Ru(Cp*)₂, is a sandwich compound featuring a ruthenium atom coordinated between two pentamethylcyclopentadienyl ligands. Its unique electronic and structural properties have garnered significant interest, particularly in the fields of catalysis, materials science, and as a potential scaffold in medicinal chemistry. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its key reaction pathways.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀Ru | [1] |

| Molecular Weight | 371.5 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | Not consistently reported | |

| Density | Not available | |

| Solubility | Soluble in many organic solvents |

Spectroscopic and Electrochemical Properties

The characterization of this compound relies heavily on spectroscopic and electrochemical techniques.

| Parameter | Value | Conditions |

| ¹H NMR Chemical Shift (δ) | 1.62 ppm (s, 30H, -CH₃) | In CD₂Cl₂ |

| ¹³C NMR Chemical Shift (δ) | Not available | |

| UV-Vis Absorption Maxima (λ_max_) | 243 nm, 365 nm | Involved in photo-induced hydrogen evolution[2] |

| Electrochemical Data (vs Fc⁺/Fc) | E_pa_ (Ru³⁺/Ru⁴⁺) = 1.81 V (irreversible) | 0.5 mM [Ru(Cp)₂] in DCE with 100 mM TBAPF₆, glassy carbon electrode, 50 mV/s scan rate[3] |

| E_pc_ (Ru³⁺/Ru²⁺) = 0.75 V | 0.5 mM [Ru(Cp)₂] in DCE with 100 mM TBAPF₆, glassy carbon electrode, 50 mV/s scan rate[3] |

Chemical Properties and Reactivity

This compound is most notably recognized for its role as a photocatalyst in the hydrogen evolution reaction (HER). This process, which occurs in the presence of a proton source, proceeds via a two-step mechanism.

Initially, this compound ([Cp₂Ru]²⁺) is protonated to form a this compound hydride species ([Cp₂Ru(H)]³⁺). Subsequent reduction of this intermediate, often facilitated by photoexcitation, leads to the release of hydrogen gas and the generation of the decamethylruthenocenium cation ([Cp*₂Ru]³⁺). This cation can then be electrochemically or photochemically regenerated to continue the catalytic cycle.

Hydrogen Evolution Reaction (HER) Signaling Pathway

The following diagram illustrates the key steps in the this compound-mediated hydrogen evolution reaction.

Caption: this compound-mediated Hydrogen Evolution Reaction Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of a ruthenium precursor, such as ruthenium(III) chloride, with pentamethylcyclopentadienyl lithium (LiCp*).

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Pentamethylcyclopentadiene (Cp*H)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentamethylcyclopentadiene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution to form LiCp*.

-

In a separate Schlenk flask, suspend ruthenium(III) chloride hydrate in anhydrous THF.

-

Slowly add the freshly prepared LiCp* solution to the RuCl₃ suspension at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Extract the product with hexane and filter to remove insoluble salts.

-

Concentrate the hexane solution and cool to induce crystallization of this compound.

-

Isolate the crystals by filtration and dry under vacuum.

Experimental Workflow for Synthesis

Caption: Workflow for the Synthesis of this compound.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Due to the high symmetry of the molecule, a single sharp peak is expected for the 30 equivalent methyl protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Two signals are expected: one for the ten equivalent cyclopentadienyl ring carbons and one for the ten equivalent methyl carbons.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable UV-grade solvent (e.g., acetonitrile, dichloromethane).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

-

Record a baseline spectrum of the pure solvent in the desired wavelength range.

-

Measure the absorbance spectrum of each of the prepared solutions.

-

Identify the wavelength of maximum absorbance (λ_max_).

Cyclic Voltammetry

Instrumentation:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl or SCE; counter electrode, e.g., platinum wire)

Sample Preparation:

-

Prepare a solution of this compound (typically 0.1-1.0 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen.

Data Acquisition:

-

Immerse the electrodes in the solution, ensuring the working electrode is polished and clean.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of interest.

-

Vary the scan rate to investigate the reversibility of the electrochemical processes. A reversible one-electron process will exhibit a peak separation (ΔE_p_ = E_pa_ - E_pc_) of approximately 59 mV at room temperature.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Decamethylruthenocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of decamethylruthenocene, a significant organometallic compound with applications in catalysis and materials science. The information presented herein is compiled from crystallographic data and computational studies, offering a detailed understanding of its core structural features and electronic properties.

Molecular Structure of this compound

This compound, with the chemical formula [Ru(η⁵-C₅(CH₃)₅)₂], often abbreviated as [Ru(Cp)₂], is a sandwich compound featuring a central ruthenium atom bonded to two pentamethylcyclopentadienyl (Cp) ligands. The molecular geometry is characterized by the parallel arrangement of the two Cp* rings, with the ruthenium atom situated between them.

The precise structural parameters of this compound have been determined by single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] The key quantitative data from these studies are summarized in the table below.

| Parameter | Value |

| Bond Lengths (Å) | |

| Ru-C(Cp) (average) | 2.18 |

| C-C(Cp ring) (average) | 1.43 |

| C(Cp)-C(methyl) (average) | 1.51 |

| Bond Angles (°) | |

| C(Cp)-C(Cp)-C(Cp) (average) | 108.0 |

| C(Cp)-C(Cp)-C(methyl) (average) | 126.0 |

| Inter-ring distance (Å) | |

| Centroid(Cp)-Ru-Centroid(Cp) | 3.68 |

Table 1: Key molecular structure parameters of this compound obtained from X-ray crystallography.

The two pentamethylcyclopentadienyl rings in this compound adopt a staggered conformation, which is the sterically preferred arrangement to minimize repulsion between the bulky methyl groups. The C-C bond lengths within the Cp* rings are intermediate between typical single and double bond lengths, indicative of delocalized π-bonding.

Bonding in this compound

The bonding in this compound is best described by molecular orbital theory. The interaction between the ruthenium d-orbitals and the π-molecular orbitals of the two Cp* ligands leads to the formation of a stable 18-electron complex.

The primary bonding interactions involve the overlap of the ruthenium d-orbitals (d₂², dₓ₂₋ᵧ₂, dₓᵧ, dₓ₂, and dᵧ₂) with the π-molecular orbitals of the Cp* rings. This results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The 18 valence electrons of the complex (8 from Ru and 5 from each Cp* ligand) fill the bonding and non-bonding molecular orbitals, leading to a diamagnetic and highly stable compound.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided deeper insights into the electronic structure and bonding.[4][5][6][7] These calculations confirm the significant covalent character of the Ru-Cp* interaction and highlight the importance of both σ-donation from the Cp* ligands to the ruthenium center and π-back-donation from the metal to the ligands.

Caption: A simplified representation of the molecular orbital interactions in this compound.

Experimental Protocols

The determination of the molecular structure of this compound relies on the following key experimental procedures:

Synthesis and Crystallization

A common synthetic route to this compound involves the reaction of ruthenium trichloride with pentamethylcyclopentadienyl lithium in an appropriate solvent, such as tetrahydrofuran (THF). The crude product is then purified, typically by sublimation or recrystallization from a suitable solvent like hexane or pentane, to yield single crystals of sufficient quality for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

The workflow for determining the crystal structure of this compound is outlined below.[2][8]

Caption: A generalized workflow for the determination of a molecular structure by single-crystal X-ray diffraction.

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. This data is then processed to determine the unit cell parameters and the symmetry of the crystal. The initial crystal structure is solved using computational methods and subsequently refined to obtain the final, accurate molecular structure. The quality of the final structure is assessed using various crystallographic metrics, such as the R-factor.

Conclusion

The molecular structure and bonding of this compound are well-established through a combination of experimental X-ray diffraction studies and theoretical calculations. The molecule exhibits a classic sandwich structure with a stable 18-electron configuration. The detailed structural parameters and understanding of its electronic nature are crucial for its application in various fields of chemistry and materials science and provide a basis for the rational design of new catalysts and functional materials.

References

- 1. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]

- 2. Macromolecular Crystallography: X-ray Data Collection [mol-xray.princeton.edu]

- 3. 100 years of X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Speeding Up DFT Calculations with Machine Learning - ChemistryViews [chemistryviews.org]

- 5. journals.aps.org [journals.aps.org]

- 6. [2501.02435] Efficient periodic density functional theory calculations of charged molecules and surfaces using Coulomb kernel truncation [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Fayalite R100103 - RRUFF Database: Raman, X-ray, Infrared, and Chemistry [rruff.info]

The Dawn of a Bulky Metallocene: Early Investigations into Decamethylruthenocene

For researchers, scientists, and professionals in drug development, an in-depth understanding of foundational organometallic compounds is crucial. Decamethylruthenocene, a bulky and electron-rich analog of ruthenocene, has carved a niche in catalysis and materials science. This technical guide delves into the early studies that led to its discovery, detailing the initial synthetic methodologies and key characterization data.

The pioneering synthesis of this compound, formally known as bis(pentamethylcyclopentadienyl)ruthenium(II) or (C₅Me₅)₂Ru, marked a significant advancement in the field of organometallic chemistry. While the exact initial discovery is often embedded in the broader exploration of decamethylmetallocenes, early synthetic routes laid the groundwork for its isolation and characterization.

Synthetic Approaches to this compound

The primary and most enduring method for the synthesis of this compound involves the reaction of a ruthenium halide, typically ruthenium(III) chloride (RuCl₃), with a pentamethylcyclopentadienyl (Cp*) anion source. This general approach is outlined below:

Experimental Protocol: Synthesis from Ruthenium Trichloride

-

Preparation of the Cp Anion:* The pentamethylcyclopentadienyl anion (Cp*⁻) is generated by deprotonating pentamethylcyclopentadiene (C₅Me₅H) with a strong base. Common bases for this purpose include alkyllithiums (e.g., n-butyllithium) or sodium hydride in an appropriate aprotic solvent such as tetrahydrofuran (THF).

-

Reaction with Ruthenium Trichloride: A solution or slurry of the in situ generated lithium pentamethylcyclopentadienide (LiC₅Me₅) or sodium pentamethylcyclopentadienide (NaC₅Me₅) is then added to a suspension of anhydrous ruthenium(III) chloride in a suitable solvent, often THF.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The reaction mixture is often stirred at room temperature or gently refluxed for several hours to ensure complete reaction.

-

Workup and Purification: Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then extracted with a nonpolar solvent, such as hexane or pentane, and filtered to remove inorganic salts. The crude product is often purified by sublimation or recrystallization to yield this compound as a crystalline solid.

A logical workflow for this synthesis is depicted in the following diagram:

Characterization Data from Early Studies

Early characterization of this compound relied on a combination of spectroscopic and analytical techniques to confirm its structure and purity. The table below summarizes typical quantitative data reported in the initial studies.

| Property | Reported Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₀H₃₀Ru |

| Molecular Weight | 371.52 g/mol |

| Yield | Variable, often in the range of 60-80% |

| Melting Point | ~290-295 °C (decomposes) |

| ¹H NMR (CDCl₃, δ) | ~1.85 ppm (singlet, 30H) |

| ¹³C NMR (CDCl₃, δ) | ~100 ppm (Cp ring carbons), ~12 ppm (methyl carbons) |

| Infrared (IR, KBr) | Characteristic C-H and C-C stretching frequencies |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 372 |

The single sharp peak in the ¹H NMR spectrum is a hallmark of the highly symmetric structure of this compound, where all 30 methyl protons are chemically equivalent. Similarly, the ¹³C NMR spectrum shows two distinct signals corresponding to the ten equivalent carbons of the pentamethylcyclopentadienyl rings and the ten equivalent methyl carbons.

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a logical progression from starting materials to the final purified product. This relationship can be visualized as a series of dependent steps.

The development of a reliable synthetic route to this compound was a critical step that enabled further exploration of its chemical and physical properties. Its enhanced stability and solubility compared to the parent ruthenocene, a direct consequence of the ten electron-donating methyl groups, opened up new avenues for its application in catalysis and as a precursor to other organometallic complexes. The early studies laid a robust foundation for the now extensive chemistry of this important metallocene.

Decamethylruthenocene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 84821-53-4

IUPAC Nomenclature: bis(pentamethylcyclopentadienyl)ruthenium(II)

Summary

Decamethylruthenocene, a sandwich compound featuring a ruthenium atom coordinated between two pentamethylcyclopentadienyl ligands, is a subject of growing interest in various scientific fields. Its unique electronic and structural properties make it a valuable asset in catalysis and an intriguing candidate for applications in medicinal chemistry. This document provides a detailed technical guide on this compound, covering its synthesis, physicochemical properties, and potential mechanisms of action, with a particular focus on its relevance to drug development.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing a ready reference for its characterization.

| Property | Value |

| CAS Number | 84821-53-4 |

| IUPAC Name | bis(pentamethylcyclopentadienyl)ruthenium(II) |

| Molecular Formula | C₂₀H₃₀Ru |

| Molecular Weight | 371.52 g/mol |

Table 1: General Properties of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a compilation of its key spectroscopic data.

| Spectroscopic Data | Value |

| ¹H NMR | singlet |

| ¹³C NMR | two signals |

| UV-Vis | λ = 365 nm |

| Redox Potential | E°(Cp₂Ruᴵᴵ/Cp₂Ruᴵᴵᴵ) vs. Fc/Fc⁺ in CH₂Cl₂ |

Table 2: Spectroscopic and Electrochemical Data for this compound [1][2]

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of a ruthenium precursor with a pentamethylcyclopentadienyl source. A general procedure is outlined below:

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Pentamethylcyclopentadiene (Cp*H)

-

A suitable reducing agent (e.g., zinc dust)

-

An appropriate solvent (e.g., ethanol or tetrahydrofuran)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve ruthenium(III) chloride hydrate in the chosen solvent.

-

Add an excess of pentamethylcyclopentadiene to the solution.

-

Introduce the reducing agent to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete, monitoring by a suitable technique such as thin-layer chromatography.

-

After cooling to room temperature, filter the reaction mixture to remove any insoluble materials.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield this compound as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized based on laboratory-specific equipment and desired purity.

Measurement of Redox Potential

The redox potential of this compound can be determined using cyclic voltammetry.

Apparatus and Reagents:

-

A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)

-

Potentiostat

-

A solution of this compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

-

A reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE). Ferrocene can be used as an internal standard.

Procedure:

-

Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell with the prepared solution.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox event for the Ru(II)/Ru(III) couple.

-

Record the resulting voltammogram. The formal redox potential (E°') can be determined as the midpoint of the anodic and cathodic peak potentials.

-

If using an internal standard like ferrocene, the potential of this compound can be reported relative to the well-defined ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Potential Applications in Drug Development and Catalysis

While many ruthenium complexes have been investigated for their anticancer properties, the specific cytotoxic activity of this compound is an emerging area of research. The established anticancer activity of other ruthenium compounds often involves mechanisms such as DNA binding, inhibition of enzymes like topoisomerases, and induction of apoptosis.[3] Some ruthenium complexes are also known to target cancer cell metabolism by inhibiting lactate production and trans-plasma-membrane electron transport (TPMET) systems.[4]

The workflow for investigating the potential of a new ruthenium compound like this compound in a drug development context would typically follow the pathway illustrated below.

This compound also exhibits interesting catalytic activity, particularly in the context of hydrogen evolution. It can act as a photosensitizer and catalyst for the reduction of protons to molecular hydrogen.[1][5] This process is of significant interest for renewable energy applications.

The proposed mechanism for photo-induced hydrogen evolution by this compound involves a two-step process.

Crystal Structure

The solid-state structure of ruthenocene, the parent compound of this compound, has been determined by X-ray crystallography to have an eclipsed conformation of the cyclopentadienyl rings.[6] The addition of the ten methyl groups in this compound significantly influences its steric and electronic properties, though the fundamental sandwich structure is retained. Detailed crystallographic data, including bond lengths and angles for this compound, are essential for a complete understanding of its reactivity and interactions with biological targets.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into its biological activities and optimization of its properties will be crucial for realizing its full potential in medicinal and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity of two ruthenium(II)-DMSO-chalcone complexes: Comparison of cytotoxic, pro-apoptotic and antimetastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of structurally related ruthenium(II) cyclopentadienyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [researchrepository.ul.ie]

- 6. THE CRYSTAL STRUCTURE OF RUTHENOCENE (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Electronic Structure of Bis(pentamethylcyclopentadienyl)ruthenium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentamethylcyclopentadienyl)ruthenium(II), systematically known as Ru(η⁵-C₅(CH₃)₅)₂ and commonly referred to as decamethylruthenocene or Ru(Cp)₂, is a prominent organometallic sandwich complex. It features a central ruthenium(II) ion coordinated to two pentamethylcyclopentadienyl (Cp) ligands in a staggered conformation. This compound is of significant interest in catalysis, materials science, and biomedical research due to its high stability, steric bulk, and rich electrochemistry, all of which are direct consequences of its unique electronic structure.[1]

The strong electron-donating nature of the ten methyl groups on the Cp* rings enhances the electron density at the ruthenium center, influencing its reactivity and redox properties compared to its unsubstituted analogue, ruthenocene (Ru(Cp)₂).[2] This guide provides a comprehensive overview of the electronic structure of Ru(Cp*)₂ through the synthesis of experimental data and computational insights, offering a foundational understanding for its application and further development.

Molecular Geometry and Symmetry

The solid-state structure of Ru(Cp)₂ has been determined by single-crystal X-ray diffraction. The molecule adopts a classic sandwich structure where the ruthenium atom is situated between two parallel Cp rings. The rings are typically found in a staggered (D₅d) conformation, which is the energetically favored arrangement.

Below is a summary of key structural parameters obtained from X-ray crystallographic studies.

Table 1: Selected Crystallographic Data for Bis(pentamethylcyclopentadienyl)ruthenium(II)

| Parameter | Value (Å) |

| Ru-C (ring) average | 2.18 |

| C-C (ring) average | 1.42 |

| C-C (methyl) average | 1.51 |

| Ru to ring centroid | 1.83 |

| Inter-ring distance | 3.66 |

(Note: The exact values can vary slightly between different crystallographic studies and refinement methods. The data presented is a representative summary.)

A Molecular Orbital Perspective

The electronic structure of Ru(Cp)₂ is best described by molecular orbital (MO) theory, which considers the interaction between the valence orbitals of the ruthenium(II) center (a d⁶ metal) and the π-system of the two Cp ligands. The key interactions are between the metal's 4d orbitals (d_z²_, d_xz_, d_yz_, d_xy_, d_x²-y²_) and the symmetry-adapted linear combinations of the p-orbitals of the Cp* rings.

This interaction leads to a set of bonding, non-bonding, and antibonding molecular orbitals. For a D₅d symmetry metallocene, the metal d-orbitals split into three sets: a₁g (d_z²_), e₂g (d_xy_, d_x²-y²_), and e₁g (d_xz_, d_yz_). The six d-electrons of the Ru(II) center occupy the lower energy a₁g and e₂g orbitals, resulting in a stable, closed-shell 18-electron configuration with an electronic state of (e₂g)⁴(a₁g)². The highest occupied molecular orbital (HOMO) is the a₁g orbital, which is primarily metal d_z²_ in character, while the lowest unoccupied molecular orbital (LUMO) is the antibonding e₁g* orbital.

Experimental and Computational Characterization

The electronic structure of Ru(Cp*)₂ is elucidated through a combination of spectroscopic, electrochemical, and computational methods.

Experimental Protocols

The following sections detail standardized protocols for the key experiments used to probe the electronic structure of organometallic compounds like this compound.

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of Ru(Cp*)₂ in a suitable organic solvent (e.g., hexane or toluene) or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a cryoloop or glass fiber, and placed on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen to minimize thermal motion. X-rays (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. The model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.

-

Sample Preparation: A solid sample of Ru(Cp*)₂ is placed in a sample holder and introduced into the high-vacuum chamber of the spectrometer.

-

Ionization: The sample is heated to produce a sufficient vapor pressure and then irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) at 21.22 eV).

-

Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.

-

Spectrum Generation: The binding energy (BE) of the electrons is calculated using the equation BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the electrons. A plot of electron counts versus binding energy constitutes the photoelectron spectrum, where each band corresponds to the ionization from a specific molecular orbital.

-

Cell Assembly: A three-electrode cell is assembled containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ reference), and a counter electrode (e.g., a platinum wire).

-

Solution Preparation: A solution of Ru(Cp*)₂ (typically ~1 mM) is prepared in a suitable solvent, such as acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Ferrocene is often added as an internal standard.

-

Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: A potentiostat is used to scan the potential of the working electrode linearly from an initial potential to a switching potential and then back. The resulting current is measured and plotted against the applied potential to produce a cyclic voltammogram. The scan rate is typically 100 mV/s.

Data Presentation

The following tables summarize key quantitative data obtained from experimental and computational investigations into the electronic structure of Ru(Cp*)₂.

Table 2: Photoelectron Spectroscopy Data

| Ionization Energy (eV) | Molecular Orbital Assignment | Primary Character |

| 5.65 | a₁g | Ru 4d_z²_ |

| 6.80 | e₂g | Ru 4d |

| 8.35 | e₁u | Ligand π |

| 9.10 | e₁g | Ligand π |

(Note: These are representative values for metallocenes; specific high-resolution data for Ru(Cp)₂ is sparse in the literature. The values are shifted to lower energies compared to ruthenocene due to the inductive effect of the methyl groups.)*

Table 3: Electrochemical Data

| Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | Solvent / Electrolyte |

| Ru(II)/Ru(III) | -0.52 | Acetonitrile / 0.1 M TBAPF₆ |

(This value indicates that Ru(Cp)₂ is significantly easier to oxidize than ferrocene, a direct result of the electron-donating Cp* ligands raising the energy of the HOMO.)*

Table 4: DFT Computational Data (Representative)

| Molecular Orbital | Energy (eV) | Primary Contribution |

| LUMO+1 (e₁g) | -1.85 | 75% Ru, 25% Ligand |

| LUMO (e₁g) | -1.90 | 78% Ru, 22% Ligand |

| HOMO (a₁g) | -4.75 | 85% Ru, 15% Ligand |

| HOMO-1 (e₂g) | -5.40 | 60% Ru, 40% Ligand |

| HOMO-2 (e₂g) | -5.42 | 60% Ru, 40% Ligand |

(Note: These values are illustrative and depend heavily on the computational method, functional, and basis set employed. They confirm the HOMO is primarily metal-based d_z²_ in character.)

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of characterization and the interplay between theoretical and experimental results.

Conclusion

The electronic structure of bis(pentamethylcyclopentadienyl)ruthenium(II) is defined by its stable, 18-electron, low-spin d⁶ configuration. The strong σ- and π-donating properties of the two Cp* ligands result in a high-energy, metal-centric HOMO (a₁g, primarily d_z²_). This electronic feature makes the complex electron-rich and readily oxidizable, as confirmed by its low oxidation potential. Understanding this electronic framework is crucial for rationalizing its high stability and its efficacy in a wide range of catalytic transformations, providing a solid foundation for the design of new catalysts and functional materials.

References

Thermal Stability and Decomposition of Decamethylruthenocene: A Review of Available Literature

Despite a comprehensive search of scientific literature, detailed experimental data regarding the thermal stability and decomposition of decamethylruthenocene remains largely unavailable. While this organometallic compound is utilized in various chemical applications, particularly in catalysis and materials science, its specific thermal degradation profile, including quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), and a definitive decomposition pathway, are not well-documented in publicly accessible research.

This guide aims to provide a framework for understanding the potential thermal behavior of this compound based on general principles of organometallic chemistry and to outline the standard experimental protocols that would be necessary to characterize its thermal stability.

Theoretical Considerations for Thermal Stability

The thermal stability of an organometallic compound like this compound, [(C₅(CH₃)₅)₂Ru], is primarily dictated by the strength of the metal-ligand bonds. In this case, the key bonds are between the ruthenium center and the pentamethylcyclopentadienyl (Cp) ligands. The ten methyl groups on the Cp rings contribute to the compound's stability through steric hindrance, which can protect the metal center from reactive species, and through electronic effects that strengthen the Ru-Cp* bond.

Decomposition would likely proceed through one or more of the following general pathways:

-

Ligand Dissociation: The primary and most probable initial step in the thermal decomposition would be the homolytic or heterolytic cleavage of one or both Ru-Cp* bonds.

-

Ligand Degradation: At higher temperatures, the organic Cp* ligands themselves could undergo fragmentation, leading to the formation of various smaller organic molecules.

-

Reductive Elimination or Oxidative Addition: Depending on the atmosphere (inert or oxidative), the ruthenium center could undergo changes in its oxidation state, potentially leading to the formation of ruthenium metal, oxides, or other inorganic species.

Standard Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques would be employed. The following are detailed methodologies for key experiments that would be essential for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition events.

Methodology:

-

A small, accurately weighed sample of crystalline this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a high-precision microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).

-

An inert gas, such as nitrogen or argon, is continuously purged through the furnace to prevent oxidation.

-

The mass of the sample is recorded as a function of temperature.

-

The resulting data is plotted as a thermogram (mass vs. temperature), and its first derivative (DTG curve) is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions (e.g., melting, solid-solid transitions) and to measure the enthalpy changes associated with these transitions and any decomposition processes.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting data is plotted as a DSC thermogram (heat flow vs. temperature), showing endothermic (melting) and exothermic (decomposition) events.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the volatile products released during the thermal decomposition of this compound.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

As the this compound sample is heated in the TGA, the gaseous decomposition products (evolved gases) are continuously transferred to the mass spectrometer.

-

The mass spectrometer ionizes the incoming gas molecules and separates them based on their mass-to-charge ratio.

-

Mass spectra are recorded at different temperatures, allowing for the identification of the decomposition products and the temperature at which they are evolved.

Hypothetical Experimental Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Unveiling the Solid-State Architecture of Decamethylruthenocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of decamethylruthenocene, a significant organometallic compound. By examining its polymorphic forms, this document offers a comprehensive overview of its solid-state behavior, crucial for applications in materials science and catalysis.

Introduction to this compound and its Structural Significance

This compound, [Ru(η⁵-C₅Me₅)₂], is a sandwich compound featuring a ruthenium atom coordinated to two pentamethylcyclopentadienyl ligands. Its robust and electron-rich nature makes it a valuable precursor and catalyst in organic synthesis. Understanding its precise three-dimensional arrangement in the solid state is paramount for elucidating structure-property relationships and designing novel materials with tailored functionalities.

Recent crystallographic studies have revealed that this compound exhibits polymorphism, existing in at least two distinct crystalline forms. This guide will delve into the structural details of these polymorphs, providing a comparative analysis of their crystallographic parameters.

Crystallographic Data of this compound Polymorphs

This compound has been observed to crystallize in two monoclinic polymorphs, designated as Ia and Ib. Polymorph Ia belongs to the space group P2₁/m, while polymorph Ib crystallizes in the P2₁/n space group. A summary of their key crystallographic data is presented below for comparative analysis.

| Parameter | Polymorph Ia (P2₁/m) | Polymorph Ib (P2₁/n) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/m (No. 11) | P2₁/n (No. 14) |

| Z | 2 | 4 |

| Temperature (K) | 153–300 K | 203 K |

Table 1: Comparison of Crystallographic Data for this compound Polymorphs.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystal structure determination of this compound, primarily focusing on the well-documented polymorph Ib.

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the reaction of the ruthenium precursor [{Ru(η⁴-C₈H₁₂)Cl₂}ₓ] with [Sn-n-Bu₃(C₅Me₅)] in ethanol.

Procedure:

-

A mixture of [{Ru(η⁴-C₈H₁₂)Cl₂}ₓ] and [Sn-n-Bu₃(C₅Me₅)] is prepared in absolute ethanol.

-

The reaction mixture is heated to 80 °C under an inert atmosphere.

-

Upon completion of the reaction, the solvent is removed, and the crude product is purified by recrystallization to yield this compound.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound polymorph Ib was carried out using single-crystal X-ray diffraction techniques.

Crystal Growth:

-

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solvent (specific solvent not detailed in the available literature).

Data Collection:

-

A suitable single crystal was mounted on a goniometer head.

-

X-ray diffraction data was collected at a temperature of 203 K.

-

The data collection was performed using a standard diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement:

-

The collected diffraction data was processed to yield the unit cell parameters and space group.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of this compound is depicted in the following diagram. This workflow outlines the key stages from synthesis to the final structural analysis and validation.

An In-Depth Technical Guide to the Spectroscopic Data of Decamethylruthenocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for decamethylruthenocene, a key organometallic compound with applications in catalysis and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, offering valuable data for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 1.62 | Singlet | Methyl Protons (–CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 11.8 | Methyl Carbons (–CH₃) |

| 91.8 | Cyclopentadienyl Ring Carbons (C₅) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~2960 | C-H stretch (asymmetric, –CH₃) | Strong |

| ~2920 | C-H stretch (symmetric, –CH₃) | Strong |

| ~1450 | C-H bend (asymmetric, –CH₃) | Medium |

| ~1375 | C-H bend (symmetric, –CH₃) | Medium |

| ~1020 | C-C stretch (ring) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the decamethylruthenocenium cation, [Ru(C₅(CH₃)₅)₂]⁺, which is readily formed from this compound, exhibits characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data of Decamethylruthenocenium Cation

| Wavelength (λ) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Assignment |

| ~310 | ~8000 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~390 | ~400 | d-d transition |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of ruthenium trichloride hydrate with pentamethylcyclopentadiene.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Pentamethylcyclopentadiene (C₅(CH₃)₅H)

-

Ethanol

-

Zinc dust

Procedure:

-

A mixture of ruthenium(III) chloride hydrate and excess zinc dust is refluxed in ethanol for several hours to generate a solution of ruthenium(II) chloride.

-

Pentamethylcyclopentadiene is then added to the solution.

-

The reaction mixture is stirred at room temperature, leading to the formation of a precipitate.

-

The crude product is collected by filtration, washed with ethanol, and dried under vacuum.

-

Purification is achieved by sublimation or recrystallization from a suitable solvent like hexane.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C{¹H} NMR Spectroscopy Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Solution: A solution of this compound is prepared in a suitable IR-transparent solvent (e.g., hexane or carbon tetrachloride) and placed in a liquid IR cell.

Data Acquisition:

-

A background spectrum of the pure KBr pellet or the solvent is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

UV-Vis Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or acetonitrile). For the cation, a solution of the corresponding salt (e.g., hexafluorophosphate) is used.

-

The concentration is adjusted to obtain an absorbance in the range of 0.1-1.0.

Data Acquisition:

-

A baseline is recorded with the cuvette filled with the pure solvent.

-

The sample is placed in the spectrophotometer, and the absorbance is measured over the desired wavelength range (typically 200-800 nm).

Mandatory Visualizations

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a newly synthesized batch of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conceptual Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the complete characterization of this compound.

Caption: Complementary nature of spectroscopic techniques for this compound analysis.

Methodological & Application

Application Notes and Protocols: Decamethylruthenocene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Decamethylruthenocene, a robust and versatile organometallic compound, has emerged as a potent catalyst and reagent in a variety of organic transformations. Its unique electronic and steric properties, conferred by the ten methyl groups on the cyclopentadienyl rings, contribute to its stability and catalytic activity. These application notes provide an overview of its use in key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Acceptorless Dehydrogenation of N-Heterocycles

This compound and its derivatives have proven to be highly effective catalysts for the acceptorless dehydrogenation of N-heterocycles. This process is of significant interest as it provides a green and atom-economical route to the synthesis of valuable N-heteroaromatic compounds, with the only byproduct being molecular hydrogen.

Application: Synthesis of pyridines, quinolines, indoles, and other N-heteroaromatic compounds.

Advantages:

-

Atom Economy: No external hydrogen acceptor is required.

-

Green Chemistry: The only byproduct is environmentally benign dihydrogen gas.

-

High Activity: The catalyst exhibits good to excellent yields for a range of substrates.

Quantitative Data

The following table summarizes the catalytic activity of a this compound-based catalyst in the acceptorless dehydrogenation of various N-heterocycles.

| Entry | Substrate | Product | Yield (%)[1] |

| 1 | 1,2,3,4-Tetrahydroquinoline | Quinoline | 91 |

| 2 | Indoline | Indole | 85 |

| 3 | 2-Methylindoline | 2-Methylindole | 88 |

| 4 | 1,2,3,4-Tetrahydroquinoxaline | Quinoxaline | 75 |

| 5 | Piperidine | Pyridine | 58 |

Experimental Workflow

Caption: Workflow for the acceptorless dehydrogenation of N-heterocycles.

Detailed Experimental Protocol

Materials:

-

This compound-based catalyst

-

N-heterocycle substrate

-

Anhydrous xylene

-

Schlenk tube equipped with a magnetic stir bar

-

Standard Schlenk line and inert gas (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) or Gas chromatography (GC) equipment for monitoring

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the N-heterocyclic substrate (0.83 mmol) and the this compound catalyst (0.025 mmol, 3 mol%).

-

Add anhydrous xylene (1.0 mL) to the tube via syringe.

-

Place the Schlenk tube in a preheated oil bath or heating mantle and reflux the mixture at 140 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

-

Upon completion of the reaction, remove the heat source and allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-heteroaromatic product.

Dehydrogenative Coupling of Alcohols and Amines

This compound can also catalyze the dehydrogenative coupling of alcohols and amines to form valuable C-N bonds, leading to the synthesis of substituted amines and amides. This transformation proceeds via a "hydrogen borrowing" mechanism.

Application: Synthesis of N-alkylated amines and amides from readily available alcohols and amines.

Advantages:

-

Step Economy: Direct coupling of alcohols and amines without pre-activation.

-

High Atom Economy: Water is the primary byproduct in amide formation.

-

Versatility: Applicable to a range of alcohol and amine substrates.

Dehydrogenative Coupling Mechanism

Caption: Mechanism of dehydrogenative coupling of alcohols and amines.

Detailed Experimental Protocol (Representative)

Materials:

-

This compound catalyst precursor

-

Primary alcohol

-

Primary or secondary amine

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Schlenk tube with a reflux condenser

-

Standard laboratory glassware

Procedure:

-

Activate molecular sieves by heating under vacuum.

-

In a glovebox or under an inert atmosphere, add the this compound catalyst precursor (1-5 mol%), the alcohol (1.0 mmol), the amine (1.2 mmol), and activated molecular sieves to a Schlenk tube equipped with a stir bar.

-

Add anhydrous toluene (2-3 mL) to the tube.

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110-150 °C) for the required time (typically 12-24 hours).

-

After cooling to room temperature, filter the reaction mixture to remove the molecular sieves and catalyst residues.

-

Wash the solids with a suitable solvent (e.g., ethyl acetate).

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.

Note: The specific reaction conditions, including catalyst loading, temperature, and reaction time, may need to be optimized for different substrates.

Conclusion

This compound is a powerful and versatile catalyst for a range of important organic transformations. The protocols and data presented here for the acceptorless dehydrogenation of N-heterocycles and the dehydrogenative coupling of alcohols and amines provide a solid foundation for researchers to explore the utility of this catalyst in their own synthetic endeavors. The green and atom-economical nature of these reactions makes this compound an attractive tool for modern organic synthesis, with potential applications in the development of pharmaceuticals and other fine chemicals. Further research into the scope and mechanism of this compound-catalyzed reactions is ongoing and promises to unveil even more exciting applications in the future.

References

Decamethylruthenocene in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decamethylruthenocene, a robust and electron-rich organometallic compound, has been explored for its catalytic activity in various organic transformations. However, a comprehensive review of the scientific literature reveals that its application as a primary catalyst in mainstream cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination is not well-documented. These cornerstone reactions for C-C and C-N bond formation are predominantly catalyzed by palladium-based systems, which have been extensively optimized for efficiency and broad substrate scope.

While direct examples of this compound-catalyzed cross-coupling reactions are scarce, this document provides a detailed overview of the standard, palladium-catalyzed protocols for these essential transformations. Additionally, it touches upon the broader context of ruthenium catalysis in C-C and C-N bond formation to offer insights into potential, albeit less common, applications. The provided protocols, data, and mechanistic diagrams reflect the well-established, palladium-based methodologies that are the current industry and academic standard.

Part 1: this compound in Catalysis - A General Overview

This compound, [Cp₂Ru], where Cp is the pentamethylcyclopentadienyl ligand, is a highly stable 18-electron sandwich compound. Its electron-donating Cp* ligands render the ruthenium center electron-rich, suggesting potential for oxidative addition, a key step in many catalytic cycles. Research into its catalytic applications has often focused on reactions involving C-H activation and hydrogenation, where the formation of ruthenocene hydride species is a key mechanistic feature.

While direct catalytic cycles for Suzuki, Heck, or Sonogashira reactions involving this compound are not commonly reported, other ruthenium complexes, such as Ru₃(CO)₁₂ and various Ru(II) precursors, have shown activity in C-C and C-N bond forming reactions, often through pathways involving directed C-H activation rather than traditional cross-coupling mechanisms. For instance, Ru(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes has been reported, showcasing the potential of ruthenium in C-O and subsequent C-C bond formation[1]. Similarly, ruthenium catalysts have been employed for the selective cleavage and functionalization of C-N bonds in anilines[2]. These examples highlight the capability of ruthenium in bond activation, though specific protocols using this compound for the cross-coupling reactions requested are not established.

Part 2: Standard Protocols for Cross-Coupling Reactions (Palladium-Catalyzed)

The following sections provide detailed application notes and protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. It is critical to note that these are standard procedures predominantly utilizing palladium catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron compound with an organic halide or triflate.

Table 1: Representative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ | Dioxane | 100 | 8 | 92 |

| 3 | 1-Iodonaphthalene | 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 80 | 16 | 88 |

-

To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

-

Add degassed toluene (5 mL) and degassed water (1 mL).

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-methylbiphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.

Table 2: Representative Data for Palladium-Catalyzed Heck Reaction

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 6 | 90 |

| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (2), P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 18 | 85 |

| 3 | 4-Bromobenzonitrile | Methyl methacrylate | PdCl₂(PPh₃)₂ (2) | NaOAc | NMP | 140 | 24 | 78 |

-

In a sealed tube, combine iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg, 138 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and triethylamine (1.5 mmol, 152 mg, 209 µL).

-

Add N,N-dimethylformamide (DMF, 4 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 6 hours.

-

After cooling to room temperature, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (E)-stilbene.

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Table 3: Representative Data for Palladium/Copper-Catalyzed Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 4 | 98 |

| 2 | 4-Bromoacetophenone | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | Toluene | 80 | 12 | 89 |

| 3 | 1-Bromonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ (1.5), XPhos (3) | CuI (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 91 |

-

To a Schlenk flask, add iodobenzene (1.0 mmol, 204 mg), phenylacetylene (1.1 mmol, 112 mg, 121 µL), and copper(I) iodide (0.02 mmol, 3.8 mg).

-

Evacuate and backfill the flask with argon.

-

Add degassed tetrahydrofuran (THF, 5 mL) and degassed triethylamine (2.0 mmol, 202 mg, 277 µL).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 7.0 mg).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexanes) to obtain diphenylacetylene.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.

Table 4: Representative Data for Palladium-Catalyzed Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 96 |

| 2 | 4-Bromoanisole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |

| 3 | 1-Bromonaphthalene | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 90 |

-

Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Seal the tube, then evacuate and backfill with argon.

-

Add bromobenzene (1.0 mmol, 157 mg, 105 µL) and morpholine (1.2 mmol, 105 mg, 104 µL) via syringe, followed by degassed toluene (5 mL).

-

Stir the mixture at 100 °C for 12 hours.

-

Cool to room temperature, dilute with ether (20 mL), and filter through Celite.

-

Concentrate the filtrate and purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to give N-phenylmorpholine.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

While this compound is a compound of significant interest in organometallic chemistry, its role as a direct catalyst in the widely-used Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions is not established in the current body of scientific literature. The field of cross-coupling continues to be dominated by highly efficient and versatile palladium-based catalytic systems. The protocols and data presented herein reflect these established methodologies and serve as a practical guide for researchers in the synthesis of complex organic molecules. Future research may yet uncover novel applications for this compound in these or other C-C and C-N bond-forming reactions.

References

Applications of Decamethylruthenocene in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Decamethylruthenocene, a metallocene with a ruthenium atom sandwiched between two pentamethylcyclopentadienyl rings, offers unique electronic and chemical properties that make it a promising material for various applications in materials science. Its stability, solubility in organic solvents, and redox activity are key attributes that are being explored for the development of advanced materials. This document provides an overview of its applications in thin-film deposition, as a dopant in organic electronics, and in the synthesis of ruthenium nanoparticles. Detailed protocols, based on established methodologies for analogous compounds, are provided to guide researchers in their experimental work.

Precursor for Ruthenium Thin Film Deposition via MOCVD

This compound can serve as a precursor for the deposition of high-purity ruthenium thin films using Metal-Organic Chemical Vapor Deposition (MOCVD). Ruthenium films are of significant interest for applications in microelectronics as electrode materials and diffusion barriers due to their low resistivity, high work function, and excellent thermal stability.[1][2]

Application Note:

The use of this compound as an MOCVD precursor offers the potential for depositing conformal ruthenium films at relatively low temperatures. The bulky pentamethylcyclopentadienyl ligands facilitate precursor volatility and can influence the growth characteristics and purity of the resulting films. While specific data for this compound is limited, studies on similar precursors like bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)₂) provide insights into the expected process parameters and film properties.[1] The primary challenge in using organometallic precursors for ruthenium CVD is the potential for carbon incorporation into the film, which can be minimized by optimizing deposition conditions.[2]

Quantitative Data for a Related Precursor (Ru(EtCp)₂):

| Parameter | Value | Reference |

| Deposition Temperature | 260 - 500 °C | [1] |

| Resulting Film Resistivity | 12 - 20 µΩ·cm | [3][4] |

| Film Purity | High, with minimized carbon content under optimized conditions | [5] |

Experimental Protocol: MOCVD of Ruthenium Thin Films

This protocol is adapted from established procedures for other organometallic ruthenium precursors.[1]

1. Substrate Preparation:

-

Start with a clean silicon wafer with a silicon dioxide (SiO₂) surface.

-

If required, deposit a thin adhesion layer (e.g., TiN or TaN) prior to ruthenium deposition.

2. Precursor Handling:

-

Handle this compound in an inert atmosphere (e.g., a glovebox) to prevent contamination.

-

Load the precursor into a bubbler and maintain it at a constant temperature to ensure a stable vapor pressure. A starting temperature of 60-80°C can be explored.

3. MOCVD Process:

-

Place the substrate in the MOCVD reactor chamber.

-

Heat the substrate to the desired deposition temperature (e.g., 275-400°C).

-

Introduce a carrier gas (e.g., Argon) through the bubbler to transport the this compound vapor into the reactor.

-

Introduce a reactant gas (e.g., O₂ or H₂) to facilitate the decomposition of the precursor and the formation of the ruthenium film. The choice of reactant gas will significantly impact film purity.

-

Maintain a constant pressure within the reactor during deposition.

4. Post-Deposition:

-

Cool the substrate under an inert atmosphere.

-

Characterize the deposited film for thickness, resistivity, purity, and morphology using techniques such as ellipsometry, four-point probe measurements, X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM).

Caption: Workflow for MOCVD of Ruthenium Thin Films.

n-Dopant for Organic Semiconductors

The low ionization potential of this compound makes it a promising candidate as an n-type dopant for organic semiconductors. Doping is a crucial technique to increase the charge carrier concentration and conductivity of organic electronic materials, thereby improving the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6]

Application Note:

This compound can donate an electron to an acceptor-type organic semiconductor (e.g., fullerenes or their derivatives), increasing the electron concentration and shifting the Fermi level of the semiconductor closer to its conduction band. This leads to a significant increase in electrical conductivity.[7] The effectiveness of doping depends on the energy level alignment between the dopant's highest occupied molecular orbital (HOMO) and the semiconductor's lowest unoccupied molecular orbital (LUMO). The structural similarity to decamethylcobaltocene, a known efficient n-dopant, suggests that this compound could exhibit similar beneficial properties.

Quantitative Data for a Related Doping System (DMBI-doped Fullerene):

| Parameter | Value | Reference |

| Host Material | Fullerene (C₆₀) | |

| Dopant | DMBI | |

| Work Function Reduction | ~0.6 eV | |

| Conductivity Increase | Several orders of magnitude (general observation for doped organic semiconductors) | [6] |

Experimental Protocol: n-Doping of an Organic Semiconductor Film

This protocol describes a solution-based method for doping an organic semiconductor.

1. Solution Preparation:

-

Prepare a solution of the host organic semiconductor (e.g., a fullerene derivative like PCBM) in a suitable organic solvent (e.g., chlorobenzene).

-

Prepare a separate solution of this compound in the same solvent.

2. Doping:

-